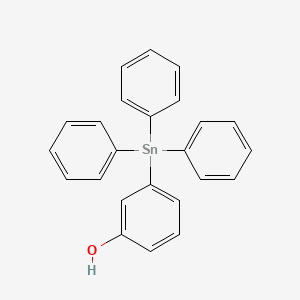
3-(Triphenylstannyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Triphenylstannyl)phenol is an organotin compound with the molecular formula C24H20OSn. This compound features a phenol group substituted with a triphenylstannyl group, making it a unique organometallic compound. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Triphenylstannyl)phenol typically involves the reaction of phenol with triphenyltin chloride in the presence of a base. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{Ph}_3\text{SnCl} \rightarrow \text{C}_6\text{H}_4(\text{SnPh}_3)\text{OH} + \text{HCl} ] Here, phenol (C6H5OH) reacts with triphenyltin chloride (Ph3SnCl) to form this compound (C6H4(SnPh3)OH) and hydrochloric acid (HCl). The reaction is typically carried out in an organic solvent such as toluene or dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 3-(Triphenylstannyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium nitrosodisulfonate (Fremy’s salt).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones are formed.
Reduction: Hydroquinones are formed.
Substitution: Various substituted phenols are formed depending on the nucleophile used.
科学研究应用
3-(Triphenylstannyl)phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis. The compound’s unique structure allows it to participate in various chemical transformations.
Biology: Organotin compounds, including this compound, are studied for their biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of organotin compounds in medicine, particularly in cancer treatment.
Industry: The compound is used in the production of polymers, coatings, and other materials due to its ability to enhance the properties of these materials.
作用机制
The mechanism of action of 3-(Triphenylstannyl)phenol involves its interaction with molecular targets through its phenol and triphenylstannyl groups. The phenol group can participate in hydrogen bonding and other interactions, while the triphenylstannyl group can interact with metal centers and other electrophilic sites. These interactions enable the compound to exert its effects in various chemical and biological systems.
相似化合物的比较
- 2-(Triphenylstannyl)phenol
- 4-(Triphenylstannyl)phenol
- Triphenylstannyl derivatives of other aromatic compounds
Comparison: 3-(Triphenylstannyl)phenol is unique due to the position of the triphenylstannyl group on the phenol ring. This positional difference can significantly influence the compound’s reactivity, stability, and interaction with other molecules. For example, 2-(Triphenylstannyl)phenol and 4-(Triphenylstannyl)phenol may exhibit different reactivity patterns and biological activities due to the different positions of the triphenylstannyl group.
属性
CAS 编号 |
115985-13-2 |
|---|---|
分子式 |
C24H20OSn |
分子量 |
443.1 g/mol |
IUPAC 名称 |
3-triphenylstannylphenol |
InChI |
InChI=1S/C6H5O.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-2,4-5,7H;3*1-5H; |
InChI 键 |
TUOSUTUAJPRWSC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC(=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)
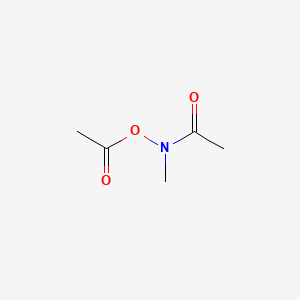

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11959909.png)
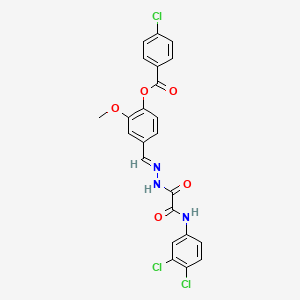
![4-{Bis[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}-5-methylcyclohex-1-ene](/img/structure/B11959917.png)
![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)
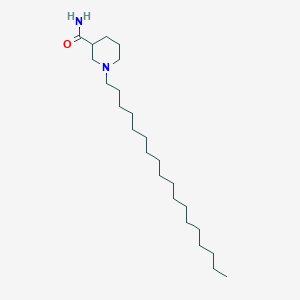
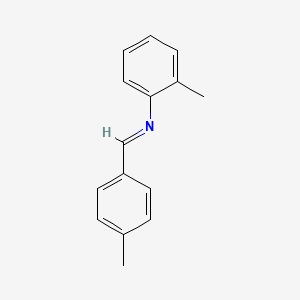
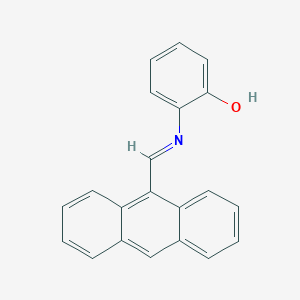
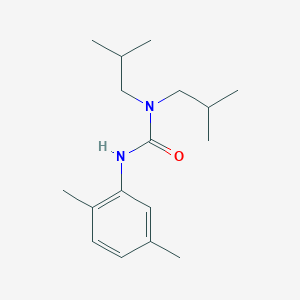
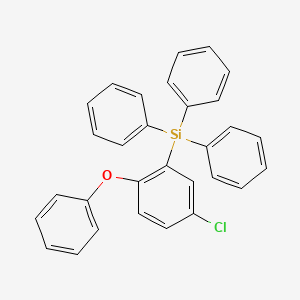
![1,3-dibenzyl-6-chloro-5-nitro-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B11959970.png)
